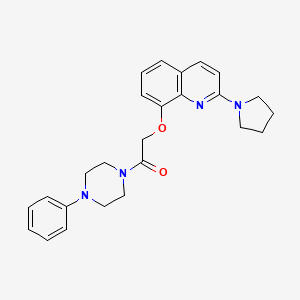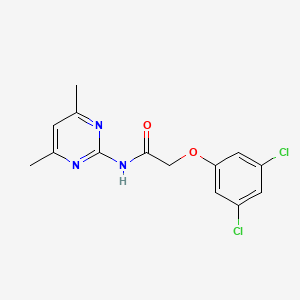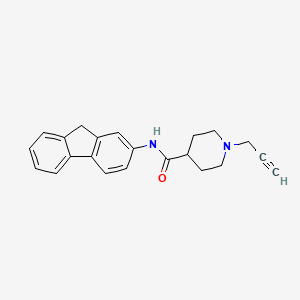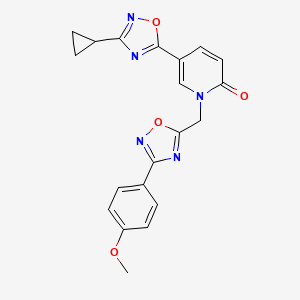
1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone, also known as PPQ-102, is a chemical compound that has gained interest in the scientific community due to its potential use in the treatment of various diseases. PPQ-102 is a small molecule that targets specific receptors in the body, leading to various physiological and biochemical effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone' involves the reaction of 4-phenylpiperazine with 2-(pyrrolidin-1-yl)quinoline-8-ol in the presence of a coupling agent to form the desired product.
Starting Materials
4-phenylpiperazine, 2-(pyrrolidin-1-yl)quinoline-8-ol, Coupling agent (e.g. EDC, DCC)
Reaction
Step 1: Dissolve 4-phenylpiperazine and 2-(pyrrolidin-1-yl)quinoline-8-ol in a suitable solvent (e.g. DMF, DMSO) under inert atmosphere., Step 2: Add the coupling agent (e.g. EDC, DCC) to the reaction mixture and stir for a suitable time (e.g. 12-24 hours) at room temperature., Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes) to obtain the desired product '1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone'.
Wirkmechanismus
1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone targets specific receptors in the body, including the sigma-1 receptor and the dopamine D2 receptor. 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone binds to these receptors, leading to various physiological and biochemical effects. 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been shown to modulate calcium signaling, which is important for cell growth and survival. In addition, 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been shown to modulate the release of neurotransmitters, including dopamine, which is important for the regulation of mood and behavior.
Biochemische Und Physiologische Effekte
1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has various biochemical and physiological effects, including anti-tumor properties, neuroprotective effects, and modulation of calcium signaling and neurotransmitter release. 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been shown to prevent the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease and Parkinson's disease. 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has also been shown to modulate calcium signaling, which is important for cell growth and survival. Finally, 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been shown to modulate the release of neurotransmitters, including dopamine, which is important for the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has several advantages for lab experiments, including its small size, which allows it to easily penetrate cell membranes and target specific receptors. In addition, 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the compound.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone. One potential direction is to further investigate its anti-tumor properties and its potential use in cancer treatment. Another potential direction is to investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, researchers could investigate the potential use of 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone in the treatment of mood disorders, such as depression and anxiety, due to its modulation of neurotransmitter release.
Wissenschaftliche Forschungsanwendungen
1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been shown to have anti-tumor properties, as it inhibits the growth of cancer cells and induces apoptosis. In addition, 1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone has been shown to have neuroprotective effects, as it prevents the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c30-24(29-17-15-27(16-18-29)21-8-2-1-3-9-21)19-31-22-10-6-7-20-11-12-23(26-25(20)22)28-13-4-5-14-28/h1-3,6-12H,4-5,13-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMVCKATHISUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)N4CCN(CC4)C5=CC=CC=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylpiperazin-1-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2847778.png)

![methyl 4-({(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}amino)benzenecarboxylate](/img/structure/B2847781.png)

![(E)-N'-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2847786.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2847787.png)
![6-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2847789.png)

![4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2847791.png)



![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2847798.png)
